molecular formula C20H21N3O3S2 B2415408 4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 868676-71-5

4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2415408
CAS No.: 868676-71-5
M. Wt: 415.53
InChI Key: IDQYCYUHHXEFGB-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Antifungal Potential

Compounds related to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, have been investigated for their potential as antifungal agents. These compounds demonstrate notable activity against various fungal strains, highlighting their potential in antifungal applications (Narayana et al., 2004).

Antimicrobial Properties

A series of thiazole derivatives, including those structurally similar to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, have been synthesized and shown to possess significant antimicrobial properties. These compounds have been found effective against a range of bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

Research has also focused on the anticancer potential of thiazole benzamide derivatives. Studies show that these compounds exhibit moderate to excellent anticancer activities against various cancer cell lines, making them a promising avenue for cancer treatment research (Ravinaik et al., 2021).

Supramolecular Gelators

Thiazole benzamide derivatives, akin to 4-(N-benzyl-N-isopropylsulfamoyl)-N-(thiazol-2-yl)benzamide, have been explored as supramolecular gelators. Studies have shown that certain amides within this class can form stable gels in specific solvent mixtures, demonstrating potential applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Applications in Positron Emission Tomography

Derivatives of N-(thiazol-2-yl)benzamide have been developed for use in positron emission tomography (PET) imaging. These compounds have shown promise in imaging and quantitative analysis of specific receptors in the brain, thus aiding in neuroscientific research (Fujinaga et al., 2012).

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15(2)23(14-16-6-4-3-5-7-16)28(25,26)18-10-8-17(9-11-18)19(24)22-20-21-12-13-27-20/h3-13,15H,14H2,1-2H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQYCYUHHXEFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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